![molecular formula C21H17NO2 B12903419 2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl- CAS No. 647841-84-7](/img/structure/B12903419.png)
2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyran ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield more saturated analogs .
Wissenschaftliche Forschungsanwendungen
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-c]pyrazole: Known for its antimicrobial and anticancer properties.
Furo[3,2-c]quinoline: Exhibits significant biological activities, including antimalarial and anti-inflammatory effects
Uniqueness
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyran and quinoline rings contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
647841-84-7 |
|---|---|
Molekularformel |
C21H17NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
8-ethyl-4-methyl-6-phenylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H17NO2/c1-3-15-10-17(14-7-5-4-6-8-14)18-11-16-13(2)9-21(23)24-20(16)12-19(18)22-15/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
VNILVOASRWCLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C2C=C3C(=CC(=O)OC3=CC2=N1)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
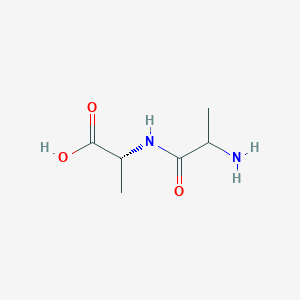
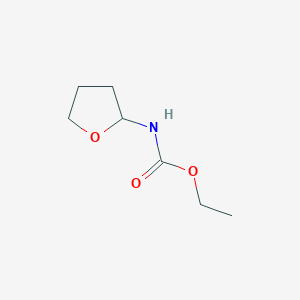
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)

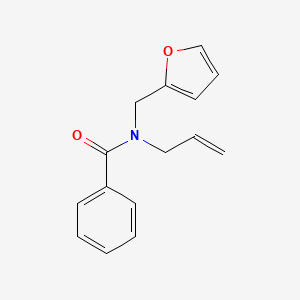
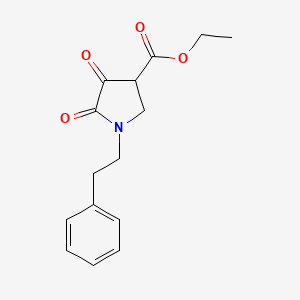



![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
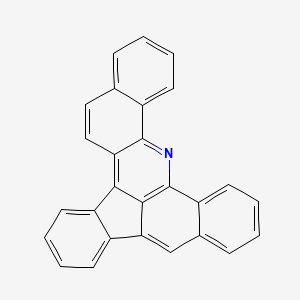
![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
